molecular formula C11H11NO B6155630 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile CAS No. 1196125-36-6

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

Cat. No.: B6155630
CAS No.: 1196125-36-6
M. Wt: 173.21 g/mol
InChI Key: HGVFOEOKKSUVTQ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often utilize automated systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically results in the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyphenyl group, where nucleophiles such as halides or amines replace the hydroxyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to target proteins or enzymes. The cyclobutane ring provides structural rigidity, which can enhance the compound’s stability and specificity in binding interactions. The carbonitrile group can act as an electrophilic center, facilitating nucleophilic attack and subsequent chemical transformations.

Comparison with Similar Compounds

1-(4-Hydroxyphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(4-Hydroxyphenyl)cyclopentane-1-carbonitrile: This compound has a cyclopentane ring instead of a cyclobutane ring, which can affect its chemical reactivity and binding interactions.

    1-(4-Hydroxyphenyl)cyclohexane-1-carbonitrile: The presence of a cyclohexane ring provides additional conformational flexibility, which can influence its biological activity.

    1-(4-Hydroxyphenyl)cyclopropane-1-carbonitrile: The cyclopropane ring introduces ring strain, which can enhance the compound’s reactivity in certain chemical reactions.

The uniqueness of this compound lies in its balanced combination of structural rigidity and functional group versatility, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1196125-36-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

1-(4-hydroxyphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H11NO/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5,13H,1,6-7H2

InChI Key

HGVFOEOKKSUVTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)O

Purity

95

Origin of Product

United States

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